molecular formula C₄₀H₃₅N₃O₇ B1139894 Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside CAS No. 26511-50-2

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside

Cat. No.: B1139894
CAS No.: 26511-50-2
M. Wt: 669.72
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Description

Anomeric Configuration and Ring Conformation

The α-D-glucopyranoside core adopts a ^4^C~1~ chair conformation, stabilized by the anomeric effect, which favors the axial orientation of the methoxy group at C-1. This stereoelectronic phenomenon arises from hyperconjugative interactions between the lone pairs of the ring oxygen (O-5) and the σ* orbital of the C-1–O-1 bond, reducing energy by ~4–8 kJ/mol compared to the β-anomer. Nuclear magnetic resonance (NMR) studies confirm the α-configuration through characteristic coupling constants:

  • J~1,2~ = 3.5–4.0 Hz (axial-equatorial coupling)
  • J~2,3~ = 9.8–10.2 Hz (diaxial coupling).

The rigid chair conformation positions substituents to minimize 1,3-diaxial interactions. The C-4 azido group and C-6 trityl ether occupy equatorial positions, while the C-2 and C-3 benzoyl groups adopt pseudoaxial orientations due to torsional strain avoidance.

Azido Group Positioning at C-4: Electronic and Steric Implications

Replacement of the C-4 hydroxyl with an azido group introduces significant electronic and steric perturbations:

Property Impact
Electron-withdrawing The -N~3~ group reduces electron density at C-4, polarizing adjacent C-O bonds and enhancing susceptibility to nucleophilic displacement.
Steric bulk The linear azide (bond angle ~180°) creates minimal steric hindrance, allowing unhindered access for click chemistry modifications (e.g., CuAAC).
Hydrogen bonding Loss of the hydroxyl eliminates hydrogen-bonding capacity, increasing hydrophobicity and lipid membrane permeability.

Density functional theory (DFT) calculations reveal a 12° distortion in the pyranose ring at C-4, compensating for repulsion between the azide and C-5 hydroxymethyl group.

Benzoyl Protecting Groups at C-2/C-3: Steric Shielding Strategies

The 2,3-di-O-benzoyl arrangement provides dual steric and electronic protection:

  • Steric shielding : Benzoyl esters (van der Waals volume = 98 ų) block nucleophilic attack at C-2 and C-3, directing reactivity toward C-4 and C-6.
  • Electronic stabilization : Resonance delocalization of the ester carbonyl (ν~C=O~ = 1,720 cm⁻¹) reduces oxocarbenium ion formation during glycosylation, preventing undesired β-elimination.

Comparative studies show benzoyl groups outperform acetyl analogs in glycosylation yield (82% vs. 65%) due to enhanced steric protection.

Trityl Ether at C-6: Bulk Tolerance in Glycosylation Reactions

The trityl (triphenylmethyl) group at C-6 exemplifies a steric gatekeeper:

Attribute Role in Synthesis
Bulk (194 ų) Shields the primary hydroxyl, preventing premature glycosylation at C-6.
Acid lability Removable under mild acidic conditions (0.1 M HCl in MeOH) without disturbing benzoyl esters.
Stereodirecting The bulky trityl group biases glycosyl acceptors toward α-selectivity (dr = 4:1) in NIS/TfOH-mediated couplings.

Trityl ether stability under microwave-assisted glycosylation (100°C, Cu(I) catalysis) enables iterative oligosaccharide assembly with 82% yield for disaccharide intermediates.

Structural Summary Table

Position Substituent Function Key Interactions
C-1 α-Methoxy Anomeric control Hyperconjugation with O-5
C-2/C-3 Benzoyl esters Steric protection, electronic stabilization Resonance delocalization
C-4 Azido Click chemistry handle Polarization of C-4–N bond
C-6 Trityl ether Steric shielding, regioselectivity director π-Stacking with glycosyl donor

Properties

IUPAC Name

[(2S,5R)-5-azido-3-benzoyloxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N3O7/c1-46-39-36(50-38(45)29-19-9-3-10-20-29)35(49-37(44)28-17-7-2-8-18-28)34(42-43-41)33(48-39)27-47-40(30-21-11-4-12-22-30,31-23-13-5-14-24-31)32-25-15-6-16-26-32/h2-26,33-36,39H,27H2,1H3/t33?,34-,35?,36?,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCBEOKIHHOARQ-QMKOAMETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C(C([C@@H](C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

6-O-Tritylation of Methyl α-D-Glucopyranoside

The synthesis begins with selective tritylation of the primary hydroxyl group at C-6. Methyl α-D-glucopyranoside is treated with trityl chloride (TrCl) in anhydrous pyridine under reflux, yielding methyl 6-O-trityl-α-D-glucopyranoside with >90% regioselectivity. The bulky trityl group sterically hinders further reactions at C-6, ensuring selective functionalization at C-2, C-3, and C-4 in subsequent steps.

Reaction Conditions :

  • Solvent : Pyridine (anhydrous)

  • Temperature : 80°C, 12 hours

  • Yield : 92%

2,3-Di-O-Benzoylation

With the C-6 position protected, the secondary hydroxyl groups at C-2 and C-3 are benzoylated using benzoyl chloride (BzCl) in pyridine. This step proceeds quantitatively due to the enhanced nucleophilicity of the secondary hydroxyls in the presence of the electron-withdrawing trityl group.

Reaction Conditions :

  • Solvent : Pyridine (anhydrous)

  • Reagents : Benzoyl chloride (2.2 equiv)

  • Temperature : 0°C → rt, 6 hours

  • Yield : 98%

Alternative Route via 4,6-O-Benzylidene Intermediate

Formation of 4,6-O-Benzylidene Acetal

An alternative approach starts with methyl α-D-glucopyranoside, which is reacted with benzaldehyde dimethyl acetal and camphorsulfonic acid (CSA) to form the 4,6-O-benzylidene acetal. This temporarily blocks C-4 and C-6 hydroxyls, allowing selective tritylation at C-6 after acetal cleavage.

Reaction Conditions :

  • Solvent : DMF

  • Catalyst : CSA (0.1 equiv)

  • Yield : 88%

Sequential Deprotection and Functionalization

  • Acetal Cleavage : Hydrolysis with 80% aqueous acetic acid removes the benzylidene group, regenerating free hydroxyls at C-4 and C-6.

  • 6-O-Tritylation : As described in Section 2.1.

  • 2,3-Di-O-Benzoylation and 4-Azidation : Follows the same protocol as the primary route.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.45 (m, 15H, Tr), 7.95–8.05 (m, 4H, Bz), 5.45 (t, J = 9.6 Hz, H-3), 5.32 (dd, J = 3.6, 9.6 Hz, H-2), 4.65 (d, J = 3.6 Hz, H-1), 3.40 (s, OCH₃).

  • ¹³C NMR : δ 166.2 (Bz C=O), 144.1 (Tr Cq), 129.8–128.1 (Ar), 100.5 (C-1), 76.8 (C-6), 62.3 (C-4).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >96% purity, with no detectable byproducts.

Industrial-Scale Considerations and Challenges

Cost Optimization

  • Trityl Chloride Recovery : Implementing a trityl alcohol recycling loop reduces raw material costs by 40%.

  • Azide Safety Protocols : Continuous flow reactors minimize risks associated with NaN₃ handling.

Regulatory Compliance

  • Genotoxic Impurities : Residual tosylates are controlled to <10 ppm via aqueous washes .

Chemical Reactions Analysis

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azide group can be reduced to an amine.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Glycobiology Research

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside is widely used in glycobiology to study carbohydrate interactions and modifications. Its azido group allows for click chemistry applications, facilitating the attachment of various biomolecules for further analysis.

Case Study: Click Chemistry in Glycobiology

In a study published in Nature Chemical Biology, researchers utilized this compound to explore glycan-protein interactions through click chemistry. The azido moiety enabled selective labeling of glycoproteins, enhancing detection sensitivity in mass spectrometry analyses .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various glycosides and oligosaccharides, essential for pharmaceutical development.

Table: Synthetic Pathways Utilizing this compound

Reaction TypeProductReference
GlycosylationOligosaccharides
Azide-Alkyne CycloadditionTriazole derivatives
Regioselective ModificationFunctionalized glycosides

Drug Development

The structural properties of this compound make it valuable in designing drug candidates targeting carbohydrate-binding proteins. Its azido group can be transformed into various functional groups that enhance the efficacy of therapeutic agents.

Case Study: Targeting Glycoproteins

Researchers have reported using this compound to synthesize glycoprotein analogs that can effectively inhibit specific enzymes involved in disease processes. Such compounds have shown promise in preclinical trials for cancer therapies .

Bioconjugation

The compound is instrumental in bioconjugation techniques where it acts as a link between biomolecules, enabling the development of targeted drug delivery systems.

Table: Applications in Bioconjugation

ApplicationDescriptionReference
Antibody-drug ConjugatesTargeted cancer therapies
Vaccine DevelopmentEnhancing immune response

Mechanism of Action

The mechanism of action of Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Key Functional Groups Molecular Weight Key Applications References
Target Compound : Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-α-D-glucopyranoside 4-N₃, 2,3-OBz, 6-OTr 669.72 Glycoconjugate synthesis, click chemistry
4-Azido-2,3,6-tri-O-benzyl-4-deoxy-β-D-glucopyranosyl fluoride (68) 4-N₃, 2,3,6-OBn, β-F ~650 (est.) Glycosylation in apramycin synthesis
Methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside 4-N₃, 2,3,6-OBz ~600 (est.) Lactose synthase inhibition
Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside (7) 6-O-(4-MeOBz) ~400 (est.) Antimicrobial studies, solubility modulation
2,5-Diazido-3-O-(4-azido-2,3-di-O-benzyl-4-deoxy-6-O-propionyl-α-D-glucopyranosyl)-1,6-di-O-benzoyl-L-iditol Multiple azides, Bn/Bz/Pr ~950 (est.) Complex oligosaccharide synthesis

Key Observations :

  • Protecting Groups : The target compound’s 6-O-trityl group distinguishes it from analogs with smaller groups (e.g., 6-O-propionyl in or 6-O-benzyl in ). Trityl enhances steric protection but reduces solubility in polar solvents.
  • Azide vs. Fluoride: The 4-azido group in the target compound enables bioorthogonal reactions, whereas 4-azido-2,3,6-tri-O-benzyl-β-D-glucopyranosyl fluoride () uses fluoride as a leaving group for glycosylation.
  • Benzoyl vs. Benzyl: Benzoyl (electron-withdrawing) stabilizes intermediates under acidic conditions, while benzyl (electron-neutral) is more labile during hydrogenolysis .
Stability and Reactivity Trends
  • Benzoyl vs. Acetyl: Benzoyl (target compound) offers superior stability under basic conditions compared to acetyl (e.g., ’s methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside), which requires milder deprotection .
  • Trityl vs. Propionyl : Trityl’s bulkiness slows reaction kinetics but provides selective deprotection. Propionyl () offers a balance of size and reactivity .
  • Azide vs. Fluoride : Azides require activation (e.g., CuAAC) for conjugation, while fluorides directly participate in glycosylations .

Biological Activity

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside (CAS 26511-50-2) is a synthetic glycosylation reagent that plays a significant role in glycobiology research. This compound is characterized by its unique structure and various biological activities, making it a subject of interest for researchers studying its potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₂₉N₃O₇
  • Molecular Weight : 641.75 g/mol
  • CAS Number : 26511-50-2
  • Purity : ≥96% .

The compound features an azido group, which is known for its reactivity, particularly in click chemistry applications. The presence of benzoyl and trityl protecting groups enhances its stability and solubility, making it suitable for various biochemical applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of methyl α-D-glucopyranoside, including this compound. For instance, derivatives synthesized from this compound demonstrated significant inhibitory effects against several pathogens. In particular, a related study found that certain glucopyranoside derivatives inhibited the proliferation of Ehrlich ascites carcinoma (EAC) cells by approximately 10.36%, with an IC50 value of 2602.23 μg/mL in MTT assays .

Molecular Docking Studies

Molecular docking analyses have been conducted to explore the binding affinities of these derivatives with specific target proteins. The results indicated that some compounds showed high binding energies, suggesting potential efficacy as therapeutic agents. For example, one derivative exhibited a stable conformation and favorable binding interactions with target receptors, indicating its promise in drug development .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound were assessed in various cell lines. Some derivatives were found to exhibit low cytotoxicity at concentrations below 20 µM, while others displayed concentration-dependent cytotoxic effects . This variability highlights the importance of structural modifications in determining biological activity.

Case Study 1: Antimicrobial Evaluation

A series of methyl α-D-glucopyranoside derivatives were synthesized and evaluated for their antimicrobial properties against seven pathogens. The results showed that certain derivatives had significant activity against Gram-positive and Gram-negative bacteria, indicating their potential use as antimicrobial agents .

Case Study 2: Antiproliferative Activity

In another study focusing on antiproliferative activity, derivatives of methyl α-D-glucopyranoside were tested against cancer cell lines. The findings revealed that specific compounds could inhibit cancer cell growth effectively while maintaining acceptable levels of cytotoxicity . This suggests that these derivatives could be further explored for their potential therapeutic applications in oncology.

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibited EAC cell proliferation by 10.36%
CytotoxicityLow cytotoxicity at ≤20 µM
Molecular DockingHigh binding energies with target proteins
AntiproliferativeEffective against cancer cell lines

Q & A

Q. Advanced

  • Explosivity risk : Avoid concentrated azides (>25% w/w) and exposure to heat/light.
  • Toxicity : Use fume hoods and personal protective equipment (PPE) during synthesis.
  • Waste disposal : Quench azides with aqueous NaNO₂/acid or PPh₃ to form inert amines .

How can contradictory yields in glycosylation reactions be troubleshooted?

Advanced
Low yields may stem from:

  • Incomplete activation : Ensure fresh coupling reagents (e.g., NIS/AgOTf) and anhydrous conditions.
  • Steric hindrance : Bulky trityl groups may impede donor-acceptor interactions. recommends using smaller temporary protecting groups (e.g., acetyl) during glycosylation .
  • Temperature optimization : achieved 87% yield for a related compound by adjusting reaction time and temperature .

What spectroscopic techniques are most reliable for confirming the absence of regioisomeric impurities?

Q. Basic

  • HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) confirms molecular formula ( reports HRMS m/z 586.2781 for a derivative) .
  • ¹³C NMR : Distinct carbonyl signals (~165–170 ppm) differentiate benzoyl groups from other esters.
  • IR spectroscopy : Azide stretches (~2100 cm⁻¹) and ester carbonyls (~1720 cm⁻¹) validate functional groups .

What methodologies enable scalable synthesis of this compound for in vivo studies?

Q. Advanced

  • Flow chemistry : Continuous hydrogenation (for azide reduction) improves safety and scalability.
  • Solid-phase synthesis : Immobilization on Wang resin simplifies purification of intermediates .
  • Process optimization : ’s column chromatography conditions (hexanes:EtOAc gradients) can be adapted to flash chromatography for faster separations .

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